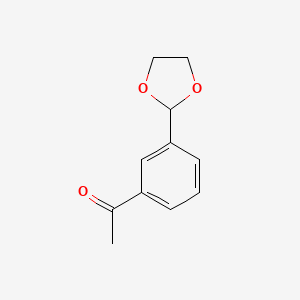

1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone

Description

Structure

3D Structure

Properties

CAS No. |

153329-05-6 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

1-[3-(1,3-dioxolan-2-yl)phenyl]ethanone |

InChI |

InChI=1S/C11H12O3/c1-8(12)9-3-2-4-10(7-9)11-13-5-6-14-11/h2-4,7,11H,5-6H2,1H3 |

InChI Key |

QFJWGOCXVSQXTM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2OCCO2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 3 1,3 Dioxolan 2 Yl Phenyl Ethanone

Retrosynthetic Analysis of the Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials by conceptually breaking bonds and performing functional group interconversions. This process reveals potential synthetic pathways.

The ethanone (B97240) (acetyl) group attached to the phenyl ring is a classic ketone. A primary disconnection strategy for an aromatic ketone involves breaking the carbon-carbon bond between the carbonyl carbon and the aromatic ring. This disconnection corresponds to a Friedel-Crafts acylation reaction in the forward synthesis.

This leads to two synthons: a 3-(1,3-dioxolan-2-yl)phenyl anion and an acetyl cation. The synthetic equivalent for the phenyl anion would be a benzene (B151609) ring bearing the 1,3-dioxolane (B20135) group, while the acetyl cation is typically generated from acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid.

The 1,3-dioxolane ring is a cyclic acetal (B89532), which commonly serves as a protecting group for a carbonyl functional group. The disconnection of an acetal involves cleaving the two C-O single bonds of the ring, which corresponds to an acetalization reaction in the forward direction. chemicalbook.com

This disconnection reveals a more functionalized precursor, 3-acetylbenzaldehyde (B1583000), and ethylene (B1197577) glycol. This strategy is highly effective as it simplifies the target molecule to a bifunctional aromatic compound. The synthesis can then focus on the selective protection of the more reactive aldehyde group in the presence of the ketone.

The substitution pattern on the phenyl ring is a critical aspect of the synthesis. The target molecule possesses a 1,3- or meta-substitution pattern. The directing effects of the substituents must be considered when planning the synthetic sequence.

The Acetyl Group (-COCH₃): This group is an electron-withdrawing group and, as such, is a meta-director for electrophilic aromatic substitution. ncert.nic.in

The Aldehyde Group (-CHO): This is also an electron-withdrawing and meta-directing group. ncert.nic.in The 1,3-dioxolane group, being a derivative of the aldehyde, is treated similarly in synthetic planning.

Given these directing effects, two primary synthetic sequences can be envisioned:

Acylation of a protected benzaldehyde (B42025) derivative: Starting with 2-phenyl-1,3-dioxolane (B1584986) (the protected form of benzaldehyde), a Friedel-Crafts acylation would be directed to the meta position due to the deactivating nature of the protected aldehyde group.

Protection of 3-acetylbenzaldehyde: Starting with 3-acetylbenzaldehyde, the more reactive aldehyde functional group can be selectively protected as a dioxolane, leaving the ketone untouched. This is often the more straightforward and common approach.

Acetalization Routes for 1,3-Dioxolane Formation

The formation of the 1,3-dioxolane ring is a pivotal step in the synthesis of the target molecule, typically achieved by protecting the aldehyde group of a precursor like 3-acetylbenzaldehyde.

The most common and direct method for forming a 1,3-dioxolane is the condensation reaction between a carbonyl compound and ethylene glycol. chemicalbook.com In the context of synthesizing 1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone, the precursor of choice is 3-acetylbenzaldehyde. The aldehyde carbonyl is generally more electrophilic and thus more reactive towards nucleophilic attack by ethylene glycol than the ketone carbonyl, allowing for selective protection under controlled conditions. The reaction is an equilibrium, and to drive it towards the formation of the acetal, water, a byproduct, is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus.

The acetalization reaction requires a catalyst to proceed at a reasonable rate. Both Brønsted and Lewis acids are effective for this transformation. nih.gov The acid catalyst works by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the hydroxyl groups of ethylene glycol. p-toluenesulfonicacid-ptbba.com

Brønsted Acids: These are proton donors and are widely used for acetal formation. Common examples include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). ncert.nic.infiveable.me p-Toluenesulfonic acid is particularly favored due to its solid nature, making it easy to handle, and its solubility in organic solvents. fiveable.mepreprints.org

Lewis Acids: These are electron-pair acceptors. A variety of Lewis acids can catalyze acetalization, including boron trifluoride (BF₃), tin(IV) chloride (SnCl₄), and various metal triflates. chemicalbook.comkhanacademy.org Lewis acids activate the carbonyl group by coordinating to the carbonyl oxygen. In some cases, solid acid catalysts like Montmorillonite K10 clay have also been employed, offering advantages in terms of easier workup and catalyst recovery. nih.gov

The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired outcome. Below is a table summarizing common acid catalysts used for acetalization.

| Catalyst Type | Catalyst Name | Typical Conditions | Notes |

|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Catalytic amount (0.1-5 mol%), refluxing toluene (B28343) or benzene with Dean-Stark trap | Very common, effective, and easy to handle. fiveable.meresearchgate.net |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Catalytic amount, often used with a dehydrating agent or azeotropic removal of water | Strong acid, can sometimes lead to side reactions. |

| Lewis Acid | Boron Trifluoride Etherate (BF₃·OEt₂) | Catalytic amount, often run at lower temperatures in an inert solvent like dichloromethane | Highly effective but moisture-sensitive. khanacademy.org |

| Lewis Acid | Tin(IV) Chloride (SnCl₄) | Catalytic amount, used in non-polar solvents | Strong Lewis acid, effective for less reactive ketones. chemicalbook.com |

| Solid Acid | Montmorillonite K10 | Used in stoichiometric or catalytic amounts, typically requires heating | Heterogeneous catalyst, allows for simple filtration to remove. nih.gov |

Condensation of Ethylene Glycol with Aromatic Carbonyl Precursors

Water Removal Techniques for Equilibrium Shift

The formation of acetals is a reversible reaction where a carbonyl compound reacts with an alcohol in the presence of an acid catalyst. libretexts.orglibretexts.org To drive the reaction toward the desired acetal product, the water formed as a byproduct must be continuously removed from the reaction mixture. This strategic removal shifts the equilibrium to the product side, in accordance with Le Chatelier's principle. libretexts.org Two primary techniques are employed for this purpose: the use of a Dean-Stark apparatus and the application of molecular sieves.

Dean-Stark Apparatus: This piece of laboratory glassware is used in conjunction with a solvent that forms an azeotrope with water, such as toluene or benzene. uobabylon.edu.iq The reaction mixture is heated to reflux. The vapor, containing both the solvent and water, rises into the condenser, liquefies, and collects in the graduated arm of the trap. uobabylon.edu.iqorgsyn.org Because water is denser than and immiscible with solvents like toluene, it settles to the bottom of the trap, where it can be periodically drained. The solvent, now depleted of water, overflows from the arm and returns to the reaction flask, allowing the reaction to proceed to completion. uobabylon.edu.iq

Molecular Sieves: Molecular sieves are porous materials, typically zeolites, with precisely uniform pore sizes that are ideal for trapping small molecules like water while excluding larger molecules. researchgate.net In acetal synthesis, activated molecular sieves (commonly 3Å or 4Å) are added directly to the reaction mixture. organicchemistrytutor.com As water is produced during the reaction, it is selectively adsorbed into the pores of the sieves, effectively removing it from the equilibrium and driving the formation of the acetal. libretexts.orgresearchgate.net This method is particularly useful for reactions conducted at lower temperatures or for substrates that may be sensitive to the high temperatures required for azeotropic distillation. researchgate.net

| Technique | Principle of Operation | Typical Solvents | Advantages |

| Dean-Stark Apparatus | Azeotropic distillation and phase separation of water. uobabylon.edu.iq | Toluene, Benzene | Effective for large-scale reactions; allows for visual monitoring of water removal. orgsyn.org |

| Molecular Sieves | Selective adsorption of water into microporous materials. researchgate.net | Various organic solvents (e.g., DCM, THF) | Can be used at various temperatures; simple to implement; avoids high heat. organicchemistrytutor.comlibretexts.org |

Catalyst Systems for Enhanced Efficiency

The efficiency of acetalization is highly dependent on the catalyst used to activate the carbonyl group for nucleophilic attack by the alcohol. researchgate.netp-toluenesulfonicacid-ptbba.com While simple Brønsted or Lewis acids can be used, specialized catalyst systems have been developed to improve yields, shorten reaction times, and allow for milder reaction conditions.

p-Toluenesulfonic acid (p-TSA): A strong organic acid that is solid and easy to handle, p-TSA is one of the most common catalysts for acetal formation. stackexchange.compreprints.org It is highly effective in protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for attack by the diol. p-toluenesulfonicacid-ptbba.com It is typically used in catalytic amounts in refluxing toluene with a Dean-Stark trap to facilitate water removal. organic-chemistry.org

Cerium(III) triflate (Ce(OTf)₃): As a water-tolerant Lewis acid, cerium(III) triflate is an exceptionally mild and efficient catalyst for the synthesis of acetals from both aldehydes and ketones. oup.comoup.com This catalyst can be used in small quantities (1–5 mol%) and promotes smooth acetalization under gentle conditions, making it compatible with acid-sensitive substrates. oup.comresearchgate.net The reaction often proceeds with a slight excess of a trialkyl orthoformate, which acts as both a reactant and a dehydrating agent. oup.com

Sulfamic acid-functionalized magnetic Fe₃O₄ nanoparticles (SA-MNPs): This modern catalyst system represents an advancement in green chemistry and heterogeneous catalysis. rsc.org Fe₃O₄ nanoparticles provide a magnetic core, which is then functionalized with sulfamic acid groups on the surface. researchgate.netresearchgate.net These acidic groups act as the catalytic sites for acetalization. nih.gov The key advantage of this system is its ease of separation and reusability; after the reaction, the catalyst can be removed from the mixture using an external magnet and reused multiple times without a significant loss of activity. researchgate.netnih.gov

| Catalyst | Type | Key Advantages | Typical Conditions |

| p-Toluenesulfonic acid | Brønsted Acid | Inexpensive, effective, easy to handle. stackexchange.compreprints.org | Refluxing toluene with Dean-Stark trap. organic-chemistry.org |

| Cerium(III) triflate | Lewis Acid | Mild conditions, high efficiency, water-tolerant, suitable for sensitive substrates. oup.comresearchgate.net | Catalytic amount (1-5 mol%) with trialkyl orthoformate. oup.com |

| Sulfamic acid-functionalized magnetic Fe₃O₄ nanoparticles | Heterogeneous Solid Acid | Reusable, easily separable by magnetism, environmentally friendly. researchgate.netnih.gov | Varies, often mild conditions. |

Alternative Methods for Cyclic Acetal Synthesis

Beyond traditional acid catalysis, alternative methods have been developed to synthesize cyclic acetals, sometimes under neutral or specialized conditions.

Photochemical Methods: The synthesis of acetals can be achieved under mild and neutral conditions using photocatalysis. rsc.org One approach involves irradiating the carbonyl compound and alcohol with visible light in the presence of a photocatalyst, such as Eosin Y or thioxanthenone. rsc.orgorganic-chemistry.org This method generates an acid in situ or activates the substrate through other photochemical pathways, promoting acetal formation without the need for strong mineral acids, which is beneficial for acid-sensitive molecules. rsc.org

Transacetalization: This method involves the exchange of an existing acetal or ketal with a different alcohol or diol. acs.org For instance, a ketone can be reacted with an acyclic acetal, such as 2,2-dimethoxypropane, in the presence of an acid catalyst and a diol like ethylene glycol. The reaction proceeds through a tandem acetalization-acetal exchange protocol, providing a high-yielding route to the desired cyclic acetal under mild conditions. acs.org This can be particularly useful for less reactive ketones. acs.org

Introduction of the Ethanone Functional Group

The introduction of the ethanone (acetyl) group onto the benzene ring is a critical step in the synthesis of this compound. This can be achieved through several classic and modern organic reactions.

Friedel-Crafts Acylation Approaches on Substituted Benzenes

Friedel-Crafts acylation is a fundamental reaction in organic chemistry for forming aryl ketones. wikipedia.orgnih.gov The reaction involves treating an aromatic ring with an acylating agent, typically an acyl chloride (e.g., acetyl chloride) or an acid anhydride, in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comlibretexts.org The Lewis acid coordinates to the acylating agent to form a highly electrophilic acylium ion, which then attacks the aromatic ring via electrophilic aromatic substitution. sigmaaldrich.com

For the synthesis of the target molecule, direct Friedel-Crafts acylation of 2-phenyl-1,3-dioxolane would be challenging because the dioxolanyl group is an ortho-, para-directing group, whereas the desired product has meta-substitution. Therefore, the synthetic strategy would typically involve performing the Friedel-Crafts acylation on a benzene derivative with a meta-directing group, followed by subsequent chemical transformations.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling from boronic acid precursors)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. nih.govacs.org This reaction has been adapted for the synthesis of ketones. acs.org

One potential route to this compound using this method would involve the coupling of (3-(1,3-Dioxolan-2-yl)phenyl)boronic acid with an acetyl-donating electrophile. More commonly, acyl chlorides can be coupled with arylboronic acids to produce aryl ketones. researchgate.net The reaction is highly chemoselective and tolerates a wide variety of functional groups, making it a versatile tool in complex molecule synthesis. acs.orgnih.gov

Oxidation of Secondary Alcohols to Ketones

Another common strategy for synthesizing ketones is the oxidation of the corresponding secondary alcohol. In this pathway, the precursor would be 1-(3-(1,3-dioxolan-2-yl)phenyl)ethanol. This secondary alcohol can be oxidized to the target ketone using a variety of reagents.

Common methods include:

Chromium-based reagents: Reagents like Pyridinium (B92312) chlorochromate (PCC) or the Jones reagent (CrO₃ in aqueous acetone (B3395972)/sulfuric acid) are effective for this transformation. PCC is known for its milder conditions.

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, followed by quenching with a hindered base like triethylamine. It is known for its mild conditions and high yields.

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, without the use of heavy metals.

This approach is advantageous as it avoids the potentially harsh conditions of Friedel-Crafts reactions and the complexities of cross-coupling chemistry, provided the secondary alcohol precursor is readily accessible.

Sequential vs. Convergent Synthetic Approaches

In organic synthesis, strategies are broadly categorized as either sequential (or linear) or convergent. A sequential synthesis builds the target molecule step-by-step from a starting material, with each step modifying the substrate in a linear fashion. A convergent synthesis involves the independent preparation of several key intermediates which are then combined late in the process to form the final product.

For a molecule with the complexity of this compound, a sequential approach is the most direct and commonly employed strategy. The discussion therefore centers on the optimal sequence of reactions within a linear framework. Two primary sequential routes can be conceptualized for its synthesis, differing in the order of functional group introduction.

The two principal sequential strategies for synthesizing this compound hinge on which functional group—the ethanone (acetyl group) or the dioxolane—is established first on the phenyl ring.

Strategy A: Acetalization of a Pre-existing Ketone

This highly selective approach begins with a precursor that already contains both the aldehyde and ketone functionalities, namely 3-acetylbenzaldehyde. The synthesis proceeds by the selective protection of the aldehyde group. Aldehydes are inherently more electrophilic and less sterically hindered than ketones, making them more reactive toward nucleophiles like ethylene glycol. This difference in reactivity allows for the chemoselective formation of the 1,3-dioxolane at the formyl position while leaving the ketone group untouched. organic-chemistry.org The reaction is an acid-catalyzed acetalization, which effectively transforms the aldehyde into the desired dioxolane. wikipedia.org This route is highly efficient as it leverages the intrinsic reactivity differences of the functional groups to avoid unwanted side reactions and complex purification steps.

Strategy B: Acylation of a Dioxolane-Protected Benzene Ring

An alternative, though less efficient, strategy would involve introducing the acetyl group onto a benzene ring that already bears the 1,3-dioxolane moiety. This would typically be accomplished via a Friedel-Crafts acylation of 2-phenyl-1,3-dioxolane using an acylating agent like acetyl chloride or acetic anhydride with a strong Lewis acid catalyst (e.g., AlCl₃). wikipedia.orgsigmaaldrich.com

However, this approach presents significant selectivity challenges. The 2-phenyl-1,3-dioxolane substituent is an ortho, para-directing group in electrophilic aromatic substitution. Since the para position is sterically blocked by the rest of the molecule in a disubstituted ring, the acylation would occur at the ortho and meta positions. This would result in a mixture of isomeric products (1-(2-(1,3-dioxolan-2-yl)phenyl)ethanone and the desired this compound), which would be difficult to separate and would drastically lower the yield of the target compound. Therefore, Strategy A is superior due to its high degree of selectivity and yield. organic-chemistry.org

The synthesis of this compound is a prime example of the application of protecting group chemistry. The 1,3-dioxolane ring is not just a part of the final molecular structure but also serves as a protecting group for an aldehyde. wikipedia.org

Protecting groups are essential in organic synthesis when a molecule contains multiple reactive sites, and a reaction is desired at only one of those sites. libretexts.org In the context of the preferred synthetic route (Strategy A), the aldehyde in 3-acetylbenzaldehyde is protected as a cyclic acetal (the dioxolane). This protection is necessary if subsequent reactions were to be performed that would otherwise affect the aldehyde, such as reduction or Grignard addition at the ketone position.

The formation of the dioxolane is typically achieved by reacting the carbonyl compound with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH). organic-chemistry.org The reaction is an equilibrium process, and to drive it to completion, the water generated as a byproduct is continuously removed, often by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.orglibretexts.org

The resulting 1,3-dioxolane group is stable under neutral, basic, and many reductive or oxidative conditions, thus effectively masking the aldehyde's reactivity. libretexts.org It can be readily removed (deprotected) to regenerate the aldehyde by treatment with aqueous acid, a process known as hydrolysis. wikipedia.org This robust yet easily reversible nature makes the 1,3-dioxolane an excellent choice for carbonyl protection.

Synthetic Yields and Reaction Optimization Studies

While specific optimization studies for the synthesis of this compound are not extensively detailed in the literature, data from analogous acetalization reactions provide insight into typical yields and key parameters for optimization. The acid-catalyzed reaction of an aromatic aldehyde with ethylene glycol is a well-established transformation, and its efficiency depends on several factors.

Key parameters for optimizing the yield of this acetalization reaction include:

Catalyst: The choice and amount of the acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or solid acid catalysts) can significantly impact reaction rates.

Solvent and Water Removal: Using a solvent like toluene or xylene that forms an azeotrope with water allows for efficient removal of the water byproduct via a Dean-Stark apparatus, shifting the equilibrium towards the product. organic-chemistry.org

Stoichiometry: An excess of ethylene glycol is often used to further drive the reaction forward.

Temperature and Reaction Time: The reaction is typically run at reflux to facilitate azeotropic water removal. The reaction time must be sufficient to ensure complete conversion.

The following table presents data from a patent detailing the synthesis of p-chlorobenzaldehyde ethylene acetal, a structurally similar compound, illustrating the impact of reaction conditions on yield. google.com

| Starting Material | Ethylene Glycol (equivalents) | Catalyst (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| p-Chlorobenzaldehyde | 1.5 | 0.05 | Xylene | 135-140 | 15-20 | 87.6 | 99.5 |

| p-Chlorobenzaldehyde | 1.2 | 0.05 | Xylene | 135-140 | 15-20 | 84.0 | 99.0 |

| p-Chlorobenzaldehyde | 1.0 | 0.05 | Xylene | 135-140 | 15-20 | 81.9 | 99.4 |

As the data indicates, using a slight excess of ethylene glycol (1.5 equivalents) can improve the yield to over 87%. google.com Further optimization would involve fine-tuning catalyst loading, exploring different acid catalysts, or employing alternative water-scavenging techniques to maximize conversion and minimize reaction time.

Chemical Reactivity and Transformation Pathways of 1 3 1,3 Dioxolan 2 Yl Phenyl Ethanone

Reactions Involving the Ethanone (B97240) Moiety

The ethanone portion of the molecule is the primary site for a variety of nucleophilic addition and α-functionalization reactions. These transformations are fundamental in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds, thereby building more complex molecular architectures.

The carbonyl group (C=O) of the ethanone is highly polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. Such reactions proceed via the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol.

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that readily attack the electrophilic carbon of the ketone in 1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com This reaction is a powerful method for forming new carbon-carbon bonds. The initial addition yields a magnesium or lithium alkoxide intermediate, which upon acidic workup, is protonated to furnish a tertiary alcohol. masterorganicchemistry.com The dioxolane group is generally stable under these anhydrous reaction conditions but would be cleaved under strong acidic workup, requiring careful control of the reaction pH. scribd.com

Table 1: Predicted Outcome of Nucleophilic Addition with Organometallic Reagents

| Reactant | Reagent | Typical Conditions | Expected Product |

|---|---|---|---|

| This compound | Methylmagnesium bromide (CH₃MgBr) | 1. Anhydrous diethyl ether or THF 2. Aqueous NH₄Cl or dilute acid workup | 2-(3-(1,3-Dioxolan-2-yl)phenyl)propan-2-ol |

| This compound | Phenyllithium (C₆H₅Li) | 1. Anhydrous diethyl ether or THF 2. Aqueous NH₄Cl or dilute acid workup | 1-(3-(1,3-Dioxolan-2-yl)phenyl)-1-phenylethanol |

The ketone functionality can be readily reduced to a secondary alcohol using hydride-based reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgpharmaguideline.com NaBH₄ is a milder reagent, typically used in alcoholic solvents like methanol (B129727) or ethanol, and is highly selective for aldehydes and ketones. rsc.org LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup. chemistrysteps.comkhanacademy.org Both reagents would reduce the ethanone moiety to a 1-hydroxyethyl group while leaving the dioxolane and phenyl groups intact. smolecule.comresearchgate.net

Table 2: Predicted Outcome of Hydride Reduction Reactions

| Reactant | Reagent | Typical Conditions | Expected Product |

|---|---|---|---|

| This compound | Sodium borohydride (NaBH₄) | Methanol or Ethanol, Room Temperature | 1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanol |

| This compound | Lithium aluminum hydride (LiAlH₄) | 1. Anhydrous THF or Et₂O 2. Aqueous workup | 1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanol |

The protons on the methyl group adjacent to the ketone carbonyl (the α-protons) are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, known as an enolate. youtube.com This enolate is a powerful nucleophile and can react with a variety of electrophiles, allowing for the formation of new bonds at the α-carbon. nih.govresearchgate.net

The formation of an enolate from this compound can be achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). uci.edu The resulting enolate can then be trapped by an electrophile. For example, reaction with an alkyl halide (e.g., methyl iodide) would result in α-alkylation, forming a new carbon-carbon bond. youtube.com Similarly, reaction with a halogen source like bromine (Br₂) can lead to α-halogenation.

Table 3: Predicted Outcome of Electrophilic Alpha-Substitution

| Reactant | Reagents | Typical Conditions | Expected Product |

|---|---|---|---|

| This compound | 1. Lithium diisopropylamide (LDA) 2. Methyl iodide (CH₃I) | Anhydrous THF, -78 °C to Room Temperature | 1-(3-(1,3-Dioxolan-2-yl)phenyl)propan-1-one |

| This compound | 1. Acetic Acid (catalyst) 2. Bromine (Br₂) | CH₂Cl₂ | 2-Bromo-1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone |

The α-carbon of the ethanone moiety is prochiral, meaning that its functionalization can create a new stereocenter. Modern synthetic methods allow for this functionalization to be carried out enantioselectively, producing one enantiomer of the product in excess over the other. nih.gov This is typically achieved using chiral catalysts, which can include chiral amines (organocatalysis) or complexes of transition metals with chiral ligands. organic-chemistry.orgspringernature.com These catalysts create a chiral environment around the enolate or enol intermediate, directing the attack of the electrophile to one face of the molecule. This approach is crucial for the synthesis of optically active pharmaceutical intermediates and other valuable chiral molecules.

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

The ethanone group of this compound possesses α-hydrogens on its methyl carbon, which are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate for various condensation reactions, allowing for the formation of new carbon-carbon bonds.

Aldol Condensation: In the presence of a base or acid catalyst, the enolate of this compound can react with another carbonyl compound (an aldehyde or another ketone) in an Aldol condensation. This reaction initially forms a β-hydroxy ketone, which can subsequently dehydrate, especially under heating or acidic conditions, to yield an α,β-unsaturated ketone, also known as a chalcone (B49325) derivative. The 1,3-dioxolane (B20135) group is generally stable under the basic conditions typically employed for this reaction. researchgate.net

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the Aldol reaction where the nucleophile is a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org this compound can serve as the carbonyl component in this reaction. It reacts with active methylene compounds like malonic acid, diethyl malonate, or cyanoacetic acid in the presence of a weak base catalyst (such as an amine) to form a stable, conjugated product after dehydration. wikipedia.org The reaction is driven by the formation of a highly conjugated system.

Table 1: Representative Condensation Reaction Conditions

| Reaction Type | Carbonyl Component | Nucleophile/Active Methylene Compound | Catalyst/Conditions | Typical Product |

|---|---|---|---|---|

| Aldol Condensation | This compound | Benzaldehyde (B42025) | NaOH or KOH, Ethanol, rt | α,β-Unsaturated Ketone (Chalcone) |

| Knoevenagel Condensation | This compound | Diethyl malonate | Piperidine, Acetic Acid, Benzene (B151609), reflux | α,β-Unsaturated Diester |

| Knoevenagel Condensation | this compound | Malononitrile | Basic catalyst (e.g., amine), solvent-free, 100°C | α,β-Unsaturated Dinitrile |

Oxidation Reactions (e.g., Baeyer-Villiger Oxidation)

The ketone functional group in this compound is susceptible to oxidation, most notably through the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester by inserting an oxygen atom adjacent to the carbonyl carbon. wikipedia.org

The Baeyer-Villiger oxidation is typically carried out using peroxyacids (such as m-CPBA) or other peroxides. wikipedia.orgorganic-chemistry.org The reaction is regiospecific, with the migratory aptitude of the groups attached to the carbonyl determining the structure of the product ester. organic-chemistry.org The general order of migratory preference is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org

For this compound, the two groups attached to the carbonyl are a phenyl group (specifically, a 3-(1,3-dioxolan-2-yl)phenyl group) and a methyl group. Based on the established migratory aptitude, the aryl group migrates preferentially over the methyl group. chem-station.com Consequently, the Baeyer-Villiger oxidation of this compound yields 3-(1,3-dioxolan-2-yl)phenyl acetate. The 1,3-dioxolane ring is generally stable under the conditions of this reaction, although strongly acidic peracids could potentially cause its hydrolysis. organic-chemistry.org

Table 2: Baeyer-Villiger Oxidation of this compound

| Oxidizing Agent | Solvent | Migrating Group | Product |

|---|---|---|---|

| Meta-chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (CH₂Cl₂) | 3-(1,3-Dioxolan-2-yl)phenyl | 3-(1,3-Dioxolan-2-yl)phenyl acetate |

| Peroxyacetic acid (CH₃CO₃H) | Acetic Acid | 3-(1,3-Dioxolan-2-yl)phenyl | 3-(1,3-Dioxolan-2-yl)phenyl acetate |

Reactivity and Stability of the 1,3-Dioxolane Protecting Group

The 1,3-dioxolane group in the target molecule serves as a cyclic acetal (B89532), a common protecting group for aldehydes and ketones. wikipedia.org Its utility stems from its stability under certain conditions and its susceptibility to cleavage under others, allowing for the selective unmasking of the original carbonyl group.

Hydrolysis of the Dioxolane to Regenerate the Carbonyl Precursor

The primary reaction of the 1,3-dioxolane group is its hydrolysis to regenerate the parent carbonyl compound, which in this case is 3-acetylbenzaldehyde (B1583000), and ethylene (B1197577) glycol. scielo.br This deprotection is most commonly achieved under acidic conditions.

1,3-Dioxolanes are labile towards both Brønsted and Lewis acids. organic-chemistry.orgthieme-connect.de The mechanism involves protonation of one of the dioxolane oxygens, followed by ring opening to form a stabilized oxocarbenium ion. Subsequent attack by water leads to the formation of a hemiacetal, which then breaks down to yield the carbonyl compound and the diol. cdnsciencepub.com A wide variety of acidic catalysts can be employed for this transformation.

Table 3: Common Acidic Conditions for Dioxolane Deprotection

| Reagent/Catalyst | Solvent(s) | Conditions | Reference |

|---|---|---|---|

| Aqueous HCl or H₂SO₄ | Acetone (B3395972), Water, THF | Room Temperature to Reflux | organic-chemistry.org |

| p-Toluenesulfonic acid (p-TsOH) | Acetone, Water | Room Temperature | organic-chemistry.org |

| Erbium triflate (Er(OTf)₃) | Wet Nitromethane | Room Temperature | organic-chemistry.org |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water | 30 °C | wikipedia.org |

A key advantage of the dioxolane protecting group is the possibility of its selective removal in the presence of other sensitive functionalities. By choosing mild deprotection conditions, the carbonyl group can be regenerated while leaving other acid-labile groups, such as silyl (B83357) ethers (e.g., TBDMS), tetrahydropyranyl (THP) ethers, or tert-butoxycarbonyl (Boc) groups, intact. researchgate.netoup.com For instance, using a catalytic amount of iodine in wet acetone provides a nearly neutral condition for deprotection that is tolerated by many other protecting groups. organic-chemistry.org Similarly, nickel boride has been used for chemoselective deprotection where groups like halo, alkoxy, and methylenedioxy are unaffected. rsc.orgresearchgate.net This orthogonality is crucial in multi-step organic synthesis. oup.com

Stability Under Various Reaction Conditions (e.g., Basic, Reductive, Oxidative)

The robustness of the 1,3-dioxolane group under a range of non-acidic conditions is fundamental to its role as a protecting group.

Basic Conditions: Cyclic acetals like 1,3-dioxolanes are highly stable in basic and nucleophilic environments. organic-chemistry.orgthieme-connect.dersc.org This allows for reactions such as ester saponification, base-catalyzed eliminations, and reactions involving organometallic reagents to be performed on other parts of the molecule without affecting the protected carbonyl.

Reductive Conditions: Dioxolanes are generally stable to common hydride reducing agents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). cdnsciencepub.com This stability allows for the selective reduction of other functional groups, like the ethanone in this compound, to an alcohol without cleaving the dioxolane ring. However, in the presence of a Lewis acid (e.g., AlCl₃), LiAlH₄ can reductively cleave the dioxolane ring to yield a hydroxy ether. cdnsciencepub.com

Oxidative Conditions: The 1,3-dioxolane group is resistant to many oxidizing agents, including mild chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC). organic-chemistry.org This allows for the oxidation of other functional groups, such as alcohols, in its presence. However, very strong oxidizing agents or certain oxidative conditions, particularly those involving strong acids, can lead to cleavage of the acetal. organic-chemistry.org

Table 4: Stability of the 1,3-Dioxolane Group

| Condition Type | Reagent(s) | Stability of Dioxolane |

|---|---|---|

| Basic | NaOH, KOH, NaOMe | Stable |

| Nucleophilic | Grignard Reagents (RMgX), Organolithiums (RLi) | Stable |

| Reductive | NaBH₄, LiAlH₄ | Stable |

| Reductive (with Lewis Acid) | LiAlH₄ / AlCl₃ | Unstable (Cleavage to hydroxy ether) |

| Oxidative | PCC, PDC, Jones Reagent | Generally Stable |

| Strongly Oxidative/Acidic | KMnO₄ with Lewis Acid, Perchloric Acid | Potentially Unstable |

Transacetalization Reactions

The 1,3-dioxolane ring in this compound is susceptible to transacetalization in the presence of an acid catalyst. This reaction involves the exchange of the ethylene glycol moiety with another diol or alcohol. organic-chemistry.org Transacetalization is a reversible equilibrium-driven process, and reaction conditions can be manipulated to favor either the protection (acetal formation) or deprotection (hydrolysis) of the original carbonyl group.

The general mechanism, initiated by protonation of one of the dioxolane oxygen atoms, leads to the formation of a resonance-stabilized oxocarbenium ion. mdpi.com This intermediate is then attacked by a nucleophilic alcohol or diol from the reaction medium. Subsequent proton transfers and elimination of ethylene glycol yield the new acetal. The reaction is typically performed in the presence of a Brønsted or Lewis acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or zirconium tetrachloride (ZrCl₄). organic-chemistry.orgnih.gov Careful control of reaction conditions, particularly the acid concentration, is crucial to prevent undesired cleavage or decomposition. nih.gov

Table 1: Conditions for Transacetalization Reactions

| Catalyst Type | Example Catalyst | Solvent | Conditions | Outcome |

|---|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Toluene (B28343), CH₂Cl₂ | Room Temperature to Reflux | Exchange of the diol moiety. organic-chemistry.orgnih.gov |

| Lewis Acid | Zirconium tetrachloride (ZrCl₄) | Dichloromethane (CH₂Cl₂) | Mild Conditions | Efficient and selective acetal exchange. organic-chemistry.org |

Reactions of the Phenyl Ring

The reactivity of the phenyl ring in this compound is influenced by the electronic properties of its two substituents: the acetyl group (-COCH₃) and the 1,3-dioxolan-2-yl group. The acetyl group is a moderate deactivating group and a meta-director for electrophilic aromatic substitution (EAS) due to its electron-withdrawing resonance and inductive effects. wikipedia.org The 1,3-dioxolan-2-yl group, being an acetal, is electronically similar to an ether group. It is considered an activating group and an ortho, para-director due to the electron-donating resonance effect of the oxygen atoms.

Given the 1,3-substitution pattern, these directing effects are additive. The positions ortho and para to the activating dioxolane group (positions 2, 4, and 6) are also the positions meta to the deactivating acetyl group. Therefore, electrophilic attack is strongly directed to these positions, with steric hindrance potentially influencing the ratio of ortho to para products.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution enables the introduction of various functional groups onto the phenyl ring. libretexts.org The reaction proceeds via a two-step mechanism involving the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (arenium ion or Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlumenlearning.com Due to the presence of the deactivating acetyl group, these reactions may require more forcing conditions compared to benzene itself.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction Type | Typical Reagents | Electrophile (E⁺) | Predicted Major Products (Substituted at C2, C4, C6) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 1-(3-(1,3-Dioxolan-2-yl)-4-nitrophenyl)ethanone and isomers. lumenlearning.commasterorganicchemistry.com |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | 1-(4-Bromo-3-(1,3-dioxolan-2-yl)phenyl)ethanone and isomers. lumenlearning.com |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | 4-Acetyl-2-(1,3-dioxolan-2-yl)benzenesulfonic acid and isomers. lumenlearning.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Generally difficult due to the deactivating acetyl group. |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ (Carbocation) | Prone to rearrangements and polyalkylation; difficult on deactivated rings. |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., after bromination/iodination)

The phenyl ring of this compound can be functionalized for palladium-catalyzed cross-coupling reactions. This is typically a two-step process: first, a halogen (bromine or iodine) is introduced onto the ring via electrophilic aromatic substitution, as described previously. The resulting aryl halide can then serve as a substrate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

These reactions generally involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. mdpi.com A palladium(0) complex is commonly used as the catalyst. This methodology provides a powerful tool for constructing more complex molecular architectures.

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative

| Reaction Name | Coupling Partner | Typical Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl compound. mdpi.com |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base | Aryl-substituted alkene. |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Aryl-substituted alkyne. |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | Aryl amine. |

| Stille Coupling | Organostannane Reagent (e.g., Ar-SnBu₃) | Pd(PPh₃)₄ | Biaryl compound. |

Note: The substrate for these reactions would be a halogenated derivative, such as 1-(4-Bromo-3-(1,3-dioxolan-2-yl)phenyl)ethanone.

Hydrogenation of the Aromatic Ring

Hydrogenation of the phenyl ring of this compound to the corresponding cyclohexyl ring is a challenging transformation that requires forcing conditions. This reaction typically involves heterogeneous catalysts such as rhodium, ruthenium, or platinum, often on a carbon support (Rh/C, Ru/C), and requires high pressures of hydrogen gas and elevated temperatures. researchgate.net

Under these conditions, other functional groups in the molecule may also be reduced. The acetyl (ketone) group can be hydrogenated to a secondary alcohol or even fully reduced to an ethyl group. The dioxolane ring is generally stable to catalytic hydrogenation, but can be cleaved under strongly acidic conditions that might arise from catalyst supports or reaction media. Selective hydrogenation of the aromatic ring without affecting the ketone is difficult and requires careful selection of the catalyst and reaction conditions.

Table 4: Potential Hydrogenation Products and Conditions

| Catalyst | Typical Conditions | Aromatic Ring Product | Ketone Group Product |

|---|---|---|---|

| Rhodium-on-Carbon (Rh/C) | High H₂ pressure (e.g., >50 atm), 80-150 °C | Cyclohexyl ring | Secondary alcohol or ethyl group. researchgate.net |

| Ruthenium-on-Carbon (Ru/C) | High H₂ pressure, Elevated temperature | Cyclohexyl ring | Secondary alcohol. |

| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | Moderate to high H₂ pressure, Room to elevated temp. | Cyclohexyl ring | Secondary alcohol. |

Applications of 1 3 1,3 Dioxolan 2 Yl Phenyl Ethanone in Organic Synthesis

A Versatile Intermediate for Complex Synthetic Endeavors

The utility of 1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone in organic synthesis is primarily derived from its capacity to act as a multifaceted intermediate. The presence of both a protected carbonyl and an accessible acetyl group allows for sequential and controlled modifications, paving the way for the synthesis of a diverse array of molecules.

Application in Chiral Building Block Synthesis

While direct applications of this compound as a chiral auxiliary are not extensively documented, its structure lends itself to the synthesis of chiral building blocks through asymmetric transformations. The general principle of employing chiral auxiliaries involves the temporary incorporation of a chiral moiety to direct the stereochemical outcome of a reaction. In the context of this compound, the acetyl group can be subjected to asymmetric reduction or can serve as a handle for the attachment of a chiral auxiliary to guide subsequent diastereoselective reactions. This approach is a cornerstone of modern asymmetric synthesis, allowing for the creation of enantiomerically pure compounds from achiral or racemic starting materials.

A Precursor to Diverse Molecular Scaffolds

The strategic placement of functional groups in this compound makes it an ideal precursor for the synthesis of a variety of molecular scaffolds, particularly heterocyclic systems. The acetyl group can be readily transformed into other functional groups, such as amines, halides, or alkenes, which can then participate in cyclization reactions. For instance, the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products, can be achieved by converting the acetyl group into an amino group, followed by intramolecular condensation or reaction with other bifunctional reagents. Similarly, oxygen-containing heterocycles can be accessed through reactions involving the acetyl group and a suitably positioned hydroxyl group, which could be introduced onto the phenyl ring or an appended side chain.

Strategic Implementation as a Protected Carbonyl Source

The dioxolane moiety in this compound serves as a robust protecting group for the carbonyl functionality. This protection is crucial in multi-step syntheses where the reactivity of the carbonyl group needs to be masked while other parts of the molecule are being modified.

Facilitating Regioselective Functionalization

The presence of the dioxolane protecting group can also influence the regioselectivity of reactions on the aromatic ring. While the acetyl group is a meta-directing group in electrophilic aromatic substitution, the electronic and steric effects of the dioxolane-substituted phenyl ring can be subtly different, potentially leading to altered regiochemical outcomes in certain reactions. More significantly, the protected carbonyl allows for the introduction of functional groups at specific positions that might be difficult to achieve in the presence of a free carbonyl. For instance, ortho-lithiation directed by the acetal (B89532) oxygen atoms could be a potential strategy to functionalize the position adjacent to the protected carbonyl, a transformation that would be challenging with an unprotected ketone.

Contribution to Advanced Synthetic Methodologies

The unique structure of this compound makes it a suitable candidate for the development and application of advanced synthetic methodologies that aim to increase efficiency and complexity in a single step.

While specific examples directly utilizing this compound in cascade, domino, or multicomponent reactions are not extensively reported, its structure is well-suited for such transformations. For instance, a reaction could be initiated at the acetyl group, which then triggers a cascade of intramolecular events involving the protected carbonyl after its deprotection in situ. A related concept has been demonstrated in the thermal cyclization of phenylallenes containing an ortho-1,3-dioxolan-2-yl group, which proceeds through a cascade of a 1,5-hydride shift, an electrocyclic ring-closure, and an aromatization step. This highlights the potential of the dioxolane moiety to participate in and direct complex reaction sequences.

Multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, could also leverage the functionalities of this compound. The acetyl group could participate in a condensation reaction with an amine and another carbonyl compound, for example, while the protected carbonyl remains available for subsequent transformations.

Cascade Reactions and Tandem Processes

While direct examples involving this compound in cascade reactions are not extensively documented in the literature, the utility of the closely related ortho-isomer, 2-(1,3-dioxolan-2-yl)phenylallenes, provides significant insight into the potential of this structural motif to initiate powerful tandem processes. Research has demonstrated that ortho-substituted phenylallenes bearing a 1,3-dioxolane (B20135) group can undergo a thermal cyclization to produce 1-(2-hydroxy)-ethoxy-2-substituted naphthalenes. nih.gov

This transformation proceeds through a sophisticated cascade mechanism that consists of three key steps:

nih.govnih.gov-Hydride Shift: The process is initiated by a thermal, uncatalyzed nih.govnih.gov-hydride shift. The acetalic hydrogen atom of the dioxolane ring migrates to the central carbon atom of the allene (B1206475) system. This step is crucial as it sets the stage for the subsequent cyclization.

6π-Electrocyclic Ring-Closure: The nih.govnih.gov-hydride shift generates a reactive ortho-xylylene intermediate. This intermediate then undergoes a 6π-electrocyclic ring-closure, a pericyclic reaction that forms a new six-membered ring, which will become part of the naphthalene (B1677914) core.

Aromatization and Dioxolane Ring-Opening: The final step of the cascade involves an aromatization process. This is accompanied by the cleavage and opening of the 1,3-dioxolane ring, which ultimately leads to the formation of the 1-(2-hydroxy)-ethoxy substituent on the newly formed naphthalene ring. nih.gov

The efficiency of this cascade is notably influenced by the substituents on the allene. Electron-withdrawing groups at the C3 position of the allene have been found to accelerate the tandem process. nih.gov This elegant cascade reaction highlights the potential of the dioxolane group not just as a passive protecting group, but as an active participant in complex reaction sequences, a principle that can be extended to molecules like this compound for the construction of complex polycyclic systems.

| Step | Description | Key Intermediate |

| 1 | Thermal nih.govnih.gov-hydride shift of the acetalic hydrogen | ortho-Xylylene |

| 2 | 6π-Electrocyclic ring-closure | Dihydro-naphthalene derivative |

| 3 | Aromatization with concomitant opening of the dioxolane ring | 1-(2-Hydroxy)-ethoxy-2-substituted naphthalene |

Total Synthesis Efforts Utilizing the Compound's Structural Features

Specific instances of the direct application of this compound in the total synthesis of natural products are not prominently reported in peer-reviewed literature. However, the structural components of this molecule, namely the protected aromatic aldehyde and the methyl ketone, are fundamental building blocks in the synthesis of a wide array of complex organic molecules and natural products. researchgate.netmdpi.com

The acetophenone (B1666503) moiety is a common precursor in the synthesis of numerous heterocyclic and natural product analogs. mdpi.com Its reactivity allows for a variety of transformations, including aldol (B89426) condensations, α-functionalization, and participation in multicomponent reactions, which are powerful strategies for rapidly building molecular complexity. researchgate.netmdpi.com

The 1,3-dioxolane group is a widely employed protecting group for aldehydes and ketones due to its stability under a range of reaction conditions, including those that are basic, nucleophilic, and reducing. This stability allows for selective manipulation of other functional groups within the molecule. The subsequent deprotection to reveal the aldehyde can be achieved under acidic conditions, allowing for its participation in later stages of a synthetic route, for example, in cyclization or chain-elongation steps.

Therefore, while a direct named application in a total synthesis is not available, the structural features of this compound make it a potentially valuable intermediate for the synthesis of complex targets. A synthetic strategy could involve initial elaboration of the acetophenone part of the molecule, followed by deprotection of the dioxolane and subsequent reaction of the unveiled aldehyde to construct a larger molecular framework.

Advanced Analytical Techniques for Structural Elucidation and Characterization of 1 3 1,3 Dioxolan 2 Yl Phenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For 1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone, various NMR techniques are utilized to map out the proton and carbon frameworks of the molecule.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers critical insights into the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the dioxolane ring protons, and the methyl protons of the ethanone (B97240) group are expected.

The aromatic region of the spectrum would typically display a complex splitting pattern for the four protons on the benzene (B151609) ring. The protons ortho, meta, and para to the two substituents will exhibit unique chemical shifts and coupling constants, providing information about their relative positions. The protons of the dioxolane ring are expected to show a characteristic pattern, often as multiplets, due to their diastereotopic nature. The methine proton of the dioxolane ring, directly attached to the phenyl ring, would likely appear as a singlet. The four methylene (B1212753) protons of the dioxolane ring would typically present as a multiplet. Finally, the methyl protons of the acetyl group would appear as a sharp singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.4 - 8.0 | m | 4H |

| Dioxolane-CH | ~5.8 | s | 1H |

| Dioxolane-CH₂ | ~4.0 | m | 4H |

| Acetyl-CH₃ | ~2.6 | s | 3H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The spectrum would be characterized by signals in the aromatic region for the six carbons of the benzene ring, with the carbon attached to the acetyl group and the carbon attached to the dioxolane ring showing distinct chemical shifts. The carbonyl carbon of the ethanone group will appear significantly downfield. The methine and methylene carbons of the dioxolane ring will have characteristic shifts in the region typical for acetals. The methyl carbon of the acetyl group will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~198 |

| Aromatic-C | 125 - 140 |

| Dioxolane-CH | ~103 |

| Dioxolane-CH₂ | ~65 |

| Acetyl-CH₃ | ~27 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for establishing detailed connectivity within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons. For this compound, COSY would confirm the coupling between the aromatic protons and the connectivity within the dioxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique would definitively assign the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the different functional groups, for instance, showing the correlation between the dioxolane methine proton and the aromatic carbons, and between the acetyl protons and the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which helps in determining the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound, with a molecular formula of C₁₁H₁₂O₃, the expected exact mass would be calculated and compared to the experimentally determined value to confirm the elemental composition with a high degree of confidence. eurl-pesticides.euijpsm.comnih.gov

Fragmentation Pattern Analysis for Structural Connectivity

In mass spectrometry, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule.

For this compound, characteristic fragmentation patterns would be expected:

Loss of the acetyl group: A common fragmentation pathway for ketones is the cleavage of the bond alpha to the carbonyl group. This would result in the loss of a methyl radical (CH₃•) or an acetyl radical (CH₃CO•), leading to significant peaks in the mass spectrum. chemguide.co.uklibretexts.org The loss of the acetyl group would generate a fragment corresponding to the 3-(1,3-dioxolan-2-yl)phenyl cation.

Fragmentation of the dioxolane ring: The dioxolane ring can undergo characteristic fragmentation, often involving the loss of ethylene (B1197577) oxide or related fragments. docbrown.infomiamioh.edudocbrown.info This helps to confirm the presence of this protective group.

Cleavage of the bond between the phenyl and dioxolane groups: Scission of this bond would generate fragments corresponding to the 3-acetylphenyl cation and the dioxolane cation.

By analyzing the masses of these fragments, the connectivity of the different parts of the molecule can be pieced together, confirming the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation by a sample, a spectrum is generated that reveals the characteristic vibrational frequencies of its chemical bonds. For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features: the ketone carbonyl group and the 1,3-dioxolane (B20135) ring.

Characteristic Vibrations of Ketone Carbonyl

The most prominent feature in the IR spectrum of an aryl alkyl ketone like this compound is the intense absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For acetophenone (B1666503) and its derivatives, this band typically appears in the range of 1685–1695 cm⁻¹. acs.orgcdnsciencepub.com The precise position of this absorption is influenced by the electronic effects of the substituents on the aromatic ring. cdnsciencepub.com The conjugation of the carbonyl group with the phenyl ring slightly lowers the frequency compared to a saturated aliphatic ketone. The expected IR absorption for the ketone carbonyl in the target molecule would be a strong, sharp peak around 1690 cm⁻¹. cdnsciencepub.com

Table 1: Characteristic IR Absorptions of the Ketone Functional Group

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|

Characteristic Vibrations of the 1,3-Dioxolane Ring

The 1,3-dioxolane ring, a cyclic acetal (B89532), exhibits several characteristic vibrations in the IR spectrum. The most notable are the C-O (ether) stretching vibrations. Cyclic ethers typically show C-O stretching bands in the region of 1140 to 1070 cm⁻¹. docbrown.info Specifically for the 1,3-dioxolane ring, strong absorptions corresponding to symmetric and asymmetric C-O-C stretching are expected. Additionally, a characteristic O-C-O bending mode for dioxolane rings can often be observed at lower frequencies, around 722 cm⁻¹. researchgate.net The presence of multiple strong bands in the fingerprint region (below 1500 cm⁻¹) is a key indicator of this structural moiety. docbrown.info

Table 2: Characteristic IR Absorptions of the 1,3-Dioxolane Ring

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric C-O-C Stretch | Cyclic Acetal | ~1140 - 1070 | Strong |

| Symmetric C-O-C Stretch | Cyclic Acetal | ~940 - 960 | Strong |

X-ray Crystallography for Solid-State Structure Determination

Elucidation of Bond Lengths, Bond Angles, and Torsion Angles

By analyzing crystallographic data from similar compounds, such as 2-phenyl-1,3-dioxolane (B1584986) derivatives and substituted phenylethanones, the expected geometric parameters for this compound can be reliably predicted. researchgate.netnih.gov The C=O bond of the ketone is expected to have a length of approximately 1.21-1.22 Å. researchgate.net The bond angles within the planar phenyl ring would be close to 120°. The 1,3-dioxolane ring is not planar and typically adopts an "envelope" or "twisted" conformation. researchgate.net The C-O bond lengths within this ring are generally around 1.41-1.43 Å, and the O-C-O bond angle is typically in the range of 104-106°. researchgate.net These precise measurements confirm the connectivity of the atoms and provide insight into the electronic environment of the bonds.

Table 3: Expected Molecular Geometry Parameters from X-ray Crystallography

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C=O (Ketone) | ~1.22 Å |

| Bond Length | C-C (Aromatic) | ~1.39 Å |

| Bond Length | C-O (Dioxolane) | ~1.42 Å |

| Bond Angle | C-C-C (Aromatic) | ~120° |

| Bond Angle | C-C(O)-C | ~118-120° |

Theoretical and Computational Studies on 1 3 1,3 Dioxolan 2 Yl Phenyl Ethanone

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are used to model the electronic structure of a molecule, providing fundamental information about its geometry, energy, and chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. researchgate.netnih.gov By calculating the electron density, DFT can predict a molecule's structure, energy, and reactivity. youtube.com For 1-(3-(1,3-dioxolan-2-yl)phenyl)ethanone, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can determine key parameters that govern its chemical behavior. researchgate.netmdpi.com

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more likely to be reactive. The spatial distribution of these frontier orbitals indicates the most probable sites for electrophilic and nucleophilic attack. For this molecule, the LUMO is expected to be localized on the acetophenone (B1666503) moiety, specifically the carbonyl group, identifying it as a primary site for nucleophilic attack. The HOMO would likely be distributed across the phenyl ring, indicating its role as the primary electron donor in electrophilic reactions.

Other predictable parameters include the molecular electrostatic potential (ESP), which maps charge distributions to identify electron-rich (negative potential) and electron-poor (positive potential) regions, and various reactivity descriptors. nih.gov These computational tools provide a detailed electronic portrait of the molecule, guiding the prediction of its behavior in chemical reactions. mdpi.com

| Calculated Parameter | Significance for Reactivity | Predicted Location/Value for this compound |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability (nucleophilicity). | Localized primarily on the phenyl ring. |

| LUMO Energy | Indicates electron-accepting ability (electrophilicity). | Localized primarily on the carbonyl group of the ethanone (B97240) moiety. |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and stability. | A moderate gap would suggest relative stability with potential for reactivity under specific conditions. |

| Electrostatic Potential (ESP) | Visualizes charge distribution and reactive sites. | Negative potential (red) around carbonyl and dioxolane oxygens; positive potential (blue) around hydrogens. |

| Dipole Moment | Measures overall polarity of the molecule. | A non-zero value, indicating a polar molecule due to the oxygen atoms. |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. mdpi.com The process of geometry optimization, or energy minimization, is used to find the most stable conformer, which corresponds to a local or global minimum on the potential energy surface. wikipedia.orgyoutube.comresearchgate.net

For this compound, several key rotational degrees of freedom exist:

Rotation around the C(phenyl)-C(dioxolane) bond.

Rotation around the C(phenyl)-C(ethanone) bond.

The puckering of the five-membered dioxolane ring.

Computational methods can systematically explore these rotations to identify low-energy conformations. mdpi.comnih.gov The dioxolane ring itself is not planar and typically adopts an "envelope" or "twist" conformation to relieve ring strain. acs.org The relative orientation of the phenyl, ethanone, and dioxolane groups will be dictated by a balance of steric hindrance and electronic interactions. For instance, steric repulsion between the ortho-hydrogens of the phenyl ring and the substituents would influence the preferred dihedral angles. DFT calculations can quantify the relative energies of these conformers, identifying the most stable (lowest energy) structure, which is the most likely to be observed under experimental conditions. nih.govacs.org

| Conformer Description | Key Dihedral Angle(s) | Hypothetical Relative Energy (kcal/mol) | Stability Factor |

|---|---|---|---|

| Global Minimum | Optimized angles to minimize steric clash. | 0.00 | Most stable arrangement balancing steric and electronic effects. |

| Conformer A | Planar arrangement of phenyl and ethanone groups. | ~1-3 | Potentially stabilized by conjugation but may have some steric strain. |

| Conformer B | Perpendicular arrangement of phenyl and dioxolane groups. | ~3-5 | Higher energy due to loss of potential conjugation and increased steric hindrance. |

The dioxolane ring exhibits subtle but significant stereoelectronic effects that influence its conformation and reactivity. nih.gov Hyperconjugation is the interaction of electrons in a sigma bond with an adjacent empty or partially filled non-bonding p-orbital or anti-bonding sigma orbital. princeton.edu

A specific and powerful form of hyperconjugation in the dioxolane ring is the anomeric effect . rsc.orgrsc.org This effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to prefer an axial orientation over the sterically less hindered equatorial orientation. In the 1,3-dioxolane (B20135) ring, this manifests as a stabilizing interaction between the lone pair (n) of one oxygen atom and the anti-bonding orbital (σ) of the adjacent C-O bond (an n → σ interaction). researchgate.net This delocalization of electron density stabilizes the molecule, lowers the energy of the lone pair, and can lead to a shortening of the donor O-C bond and a lengthening of the acceptor C-O bond. Quantum mechanical calculations, particularly through Natural Bond Orbital (NBO) analysis, can quantify the energy of these hyperconjugative interactions and predict their impact on the molecule's geometry and stability. nih.gov

| Interaction Type | Donor Orbital | Acceptor Orbital | Effect on Dioxolane Ring |

|---|---|---|---|

| Anomeric Effect | Oxygen Lone Pair (n) | Adjacent C-O anti-bonding orbital (σ) | Stabilizes specific ring conformations (e.g., envelope), influences C-O bond lengths. |

| Hyperconjugation | C-H sigma bond (σ) | Adjacent C-O anti-bonding orbital (σ) | Contributes to overall ring stability and conformational preference. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While QM calculations describe static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent). nih.govacs.org

For this compound, an MD simulation could be used to:

Explore Conformational Flexibility: Observe the transitions between different low-energy conformers in real-time, providing a more realistic picture of the molecule's structural landscape than static calculations alone. acs.org

Analyze Solvent Interactions: Simulate the molecule in a solvent like water to study the formation of hydrogen bonds and understand how the solvent influences its conformation and behavior.

Study Ring Puckering: Monitor the dynamic puckering of the dioxolane ring, observing its fluctuations between envelope and twist conformations.

Reaction Pathway and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, it is possible to identify intermediates and, crucially, the transition state—the highest energy point along the reaction coordinate. taylorandfrancis.com The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

The 1,3-dioxolane ring in the target molecule is a cyclic acetal (B89532), typically formed by the acid-catalyzed reaction of a carbonyl compound (in this case, 3-acetylbenzaldehyde) with a diol (ethylene glycol). organic-chemistry.orgnih.gov Computational methods, particularly DFT, can be used to model this entire reaction mechanism step-by-step. acs.orgresearchgate.net

The generally accepted mechanism involves several key steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic. youtube.com

Nucleophilic Attack: A hydroxyl group from ethylene (B1197577) glycol attacks the activated carbonyl carbon, forming a tetrahedral intermediate known as a hemiacetal.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other carbonyl oxygen.

Leaving Group Departure: The protonated hydroxyl group leaves as a water molecule, forming a stabilized oxocarbenium ion. youtube.com

Ring Closure: The second hydroxyl group of the ethylene glycol attacks the oxocarbenium ion in an intramolecular fashion, closing the five-membered ring.

Deprotonation: The final proton is removed, regenerating the acid catalyst and yielding the final 1,3-dioxolane product. acs.orgresearchgate.net

Computational analysis can locate the structure and energy of the transition state for each of these steps. rwth-aachen.de This allows for the identification of the rate-determining step (the one with the highest activation energy) and provides a quantitative understanding of how the reaction proceeds. researchgate.net

Mechanistic Insights into Ketone Functionalization

The ketone functional group in this compound is a primary site for a variety of chemical transformations. Theoretical and computational studies, often employing Density Functional Theory (DFT), provide critical insights into the mechanisms of these reactions. While specific computational studies on this compound are not extensively available in the current literature, mechanistic understanding can be extrapolated from studies on analogous aryl ketones, particularly substituted acetophenones.

The functionalization of the ketone can occur at the carbonyl carbon, the α-carbon, or through reactions involving the aromatic ring that are influenced by the ketone group. The presence of the 1,3-dioxolan-2-yl group at the meta position introduces specific electronic and steric effects that modulate the reactivity of the ketone.

Nucleophilic Addition to the Carbonyl Carbon: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The 1,3-dioxolan-2-yl group, being an acetal, is generally considered to have a net electron-donating effect through resonance, although it is weakly deactivating due to the inductive effect of the oxygen atoms. When positioned meta to the acetyl group, its electronic influence on the carbonyl carbon is less pronounced than if it were in the ortho or para position. Computational models of meta-substituted acetophenones suggest that electron-donating groups can slightly decrease the electrophilicity of the carbonyl carbon by increasing the electron density on the phenyl ring, which is then partially relayed to the acetyl group. researchgate.netasianpubs.org This would suggest a modest decrease in the rate of nucleophilic addition compared to unsubstituted acetophenone.

Reactions at the α-Carbon: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate in reactions such as aldol (B89426) condensations, alkylations, and halogenations. The electronic effect of the meta-substituent has a minor influence on the acidity of the α-protons. However, computational studies on the stability of the resulting enolate could reveal subtle differences. The steric bulk of the 1,3-dioxolan-2-yl group is not expected to significantly hinder the approach of a base to the α-protons of the acetyl group.

Influence on Aromatic Ring Functionalization: The acetyl group is a deactivating, meta-directing group for electrophilic aromatic substitution. The 1,3-dioxolan-2-yl group, while having a net deactivating inductive effect, can be an ortho, para-director due to resonance. When both are present on the same ring, their directing effects are combined. Computational modeling of the transition states for electrophilic attack at various positions on the aromatic ring would be necessary to predict the regioselectivity of such reactions accurately.

Structure-Reactivity Relationship Predictions

The relationship between the structure of a molecule and its chemical reactivity can be quantitatively explored using computational chemistry. For this compound, predictions about its reactivity can be inferred from DFT studies on a series of meta-substituted acetophenones. researchgate.netasianpubs.org These studies often calculate various molecular descriptors to correlate with reactivity.

A study on meta-substituted acetophenones with groups such as -NO₂, -CN, -Cl, -H, -CH₃, and -OCH₃ provides a useful framework for understanding the electronic effects of substituents. researchgate.netasianpubs.org The 1,3-dioxolan-2-yl group can be considered electronically similar to an alkoxy group like -OCH₃, as it is an ether-like linkage. Both are σ-electron withdrawing (inductive effect) and π-electron donating (resonance effect).

The following interactive table summarizes the calculated energetic properties and aromaticity indices for a series of meta-substituted acetophenones from a DFT study at the B3LYP/6-31+G(d,p) level of theory. researchgate.netasianpubs.org These descriptors can be correlated with the reactivity of the molecule.

Table 1: Calculated Properties of meta-Substituted Acetophenones